Methyl 4-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate
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Overview
Description
“Methyl 4-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)benzoate” is a chemical compound that features a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .
Synthesis Analysis
The synthesis of this compound could involve the use of pyrrolidine as a scaffold . The synthetic strategies could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring and a furan ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The furan ring is an aromatic heterocycle that contributes to the compound’s reactivity .Chemical Reactions Analysis
The compound could undergo various chemical reactions, including those typical for pyrrolidines and furans . For instance, pyrrolidines can be functionalized or form new rings under certain conditions . Furan rings can participate in electrophilic substitution reactions .Scientific Research Applications
Synthesis of Sulfonylated Furans and Pyrroles
An efficient three-component reaction has been developed for the preparation of sulfonylated furan or imidazo[1,2-a]pyridine derivatives. This domino process showcases excellent functional group tolerance and efficiency, highlighting the potential of sulfonylated heterocycles in organic synthesis and medicinal chemistry applications (Cui, Zhu, Li, & Cao, 2018).
Novel Routes to Substituted Furans and Pyrroles
Research demonstrates new methods to prepare 2-substituted 3-furfurals from 3-furfural, leading to high yields of 3-furyl alcohols. These intermediates undergo oxidative rearrangement, providing a novel route to heterocycles such as furans and pyrroles, which are significant in natural products and pharmaceutical agents (Kelly, Kerrigan, & Walsh, 2008).
Metal-Free Synthesis in Aqueous Medium
A metal-free method for synthesizing polysubstituted pyrrole derivatives demonstrates the environmental benefits and efficiency of using water as a solvent and surfactants to facilitate the reaction. This approach underscores the importance of green chemistry principles in the synthesis of heterocyclic compounds (Kumar, Rāmānand, & Tadigoppula, 2017).
Heterocyclic Chemistry
The study of heterocyclic compounds, including furans and pyrroles, is crucial for understanding their role in the aromatic character and reactions similar to benzenoid compounds. This foundational knowledge is vital for the development of new pharmaceuticals and materials (Smith & Tatchell, 2020).
Future Directions
Properties
IUPAC Name |
methyl 4-[3-(furan-2-ylmethylsulfonyl)pyrrolidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO6S/c1-24-18(21)14-6-4-13(5-7-14)17(20)19-9-8-16(11-19)26(22,23)12-15-3-2-10-25-15/h2-7,10,16H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNTIDQFXTZYFBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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